Product packaging for 4-Methylpentanethioamide(Cat. No.:CAS No. 16525-32-9)

4-Methylpentanethioamide

Cat. No.: B2423232
CAS No.: 16525-32-9
M. Wt: 131.24
InChI Key: LLPJKXFEWSFTAI-UHFFFAOYSA-N
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Description

4-Methylpentanethioamide is a synthetic thioamide compound of interest in advanced chemical and pharmaceutical research. Thioamides are recognized as versatile bioisosteres of canonical amide bonds, and their incorporation into molecular scaffolds can significantly alter the physicochemical and pharmacological properties of a compound . Researchers value thioamides like this compound for their potential to enhance proteolytic stability and improve the permeability of peptide-like structures, making them valuable tools in the design of novel therapeutic agents . The thioamide moiety is a key pharmacophore in several established drugs, including the antithyroid agents methimazole and propylthiouracil, as well as the antitubercular prodrug ethionamide, underscoring the therapeutic relevance of this functional group . In medicinal chemistry programs, this compound can serve as a critical building block for developing inhibitors targeting various enzymes or as a precursor for the synthesis of more complex heterocyclic systems. Furthermore, thioamides exhibit a strong affinity for certain metals, suggesting potential applications in developing metal-chelating agents or catalysts . This product is provided for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and handle this material with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NS B2423232 4-Methylpentanethioamide CAS No. 16525-32-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpentanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPJKXFEWSFTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methylpentanethioamide and Its Analogues

Established Synthetic Pathways for Thioamides

The foundational methods for synthesizing thioamides, including 4-Methylpentanethioamide, primarily involve the thionation of corresponding amides or direct formation from various precursors. These techniques are well-documented and widely employed for their reliability and broad substrate scope.

Conversion of Amides to Thioamides

One of the most direct and common routes to thioamides is the thionation of their oxygen-containing amide counterparts. This transformation involves the use of a thionating agent to replace the carbonyl oxygen with a sulfur atom.

A variety of reagents have been developed for this purpose, with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) being one of the most prominent. mdpi.com It is effective for a wide range of amides, including primary, secondary, and tertiary amides, and often provides high yields under mild conditions. nih.gov Another classical reagent is phosphorus pentasulfide (P₄S₁₀). mdpi.comorganic-chemistry.org While effective, reactions with P₄S₁₀ can sometimes require harsher conditions and may be less clean than those with Lawesson's reagent. nih.gov

More recent advancements have introduced alternative methods, such as the use of aqueous ammonium (B1175870) sulfide (B99878) in combination with an amide activation agent like trifluoromethanesulfonic anhydride. mdpi.comrsc.org This method serves as a milder and more convenient substitute for gaseous hydrogen sulfide, providing good to excellent yields for a variety of thioamides. mdpi.comrsc.org The choice of thionating agent often depends on the specific substrate, desired reaction conditions, and functional group tolerance.

Table 1: Common Thionating Agents for Amide to Thioamide Conversion

Reagent Typical Conditions Advantages
Lawesson's Reagent Toluene or Dioxane, reflux High yields, mild conditions, broad scope mdpi.comnih.gov
Phosphorus Pentasulfide (P₄S₁₀) Pyridine or other solvents, heat Readily available, potent mdpi.comorganic-chemistry.org

Direct Thioamidation Reactions

Direct thioamidation encompasses methods that construct the thioamide functional group without starting from a pre-formed amide. These reactions often involve multiple components or start from different functional groups like nitriles or aldehydes.

The Kindler thioamide synthesis is a classic example of a multi-component reaction, where an aldehyde, an amine, and elemental sulfur react to form a thioamide. acs.org This method is particularly useful for generating a diverse range of thioamides from readily available starting materials. Microwave-assisted protocols have been shown to accelerate this reaction significantly. acs.org

Nitriles can also serve as precursors to thioamides. Treatment of nitriles with a sulfur source, such as phosphorus pentasulfide or thioacetic acid, can yield the corresponding primary thioamides. organic-chemistry.org Another innovative approach involves the use of nitroalkanes as thioacyl equivalents. In this method, nitroalkanes react directly with amines in the presence of elemental sulfur and sodium sulfide to form a variety of thioamides in high yields, even in complex peptide structures. researchgate.netmdpi.com

Furthermore, direct transamidation reactions, where one amine group on a thioamide is exchanged for another, have been developed. These reactions can be catalyzed by various agents and provide a route to modify existing thioamides. audreyli.comnih.gov

Advanced Synthetic Approaches to this compound Derivatives

Modern synthetic chemistry seeks not only to form bonds but to do so with high levels of control. For derivatives of this compound, advanced methodologies focus on achieving chemo-, regio-, and stereoselectivity.

Chemo- and Regioselective Synthesis

Chemoselectivity refers to the ability to react with one functional group in the presence of others, while regioselectivity involves controlling the position of a chemical change in a molecule with multiple reactive sites.

In the context of thioamides, chemoselective synthesis is crucial when dealing with multifunctional molecules. For example, a mild and chemoselective thioacylation of amines using α-keto acids and elemental sulfur has been developed. This reaction proceeds in the presence of sensitive functional groups like unprotected hydroxyls and carboxyls. organic-chemistry.org Another example is the chemoselective transamidation of thioamides, which can be achieved by site-selective N-tert-butoxycarbonyl activation. This activation destabilizes the thioamide bond, allowing for a highly selective N–C(S) bond cleavage and subsequent reaction with a different amine, a process that is otherwise challenging. nih.govresearchgate.net

Regioselectivity is demonstrated in reactions such as the thionation of molecules containing multiple carbonyl groups. By carefully selecting reagents and conditions, it is possible to selectively thionate one carbonyl group over another. For instance, in certain substrates, Lawesson's reagent can regioselectively convert an isolated ketone group in the presence of other carbonyl functionalities. mdpi.com Additionally, the synthesis of polysubstituted 2-aminothiophenes from β-keto tertiary thioamides and gem-dihaloalkenes proceeds in a highly regioselective manner under metal-free conditions. researchgate.net

Stereoselective Synthesis: Asymmetric Transformations Involving Thioamides

Stereoselective synthesis, the ability to produce a specific stereoisomer, is a hallmark of sophisticated synthetic chemistry. For thioamide derivatives, this often involves creating chiral centers adjacent to the thioamide group with high fidelity.

A significant advancement in the stereoselective synthesis involving thioamides is the direct catalytic asymmetric aldol (B89426) reaction. This reaction creates a new carbon-carbon bond and a chiral β-hydroxy thioamide structure, which is a valuable synthetic intermediate.

Researchers have developed cooperative catalytic systems, typically comprising a soft Lewis acid and a hard Brønsted base, to achieve this transformation with high enantioselectivity. nih.govresearchgate.net A notable system uses a copper(I) complex with a chiral ligand, such as (R,R)-Ph-BPE, in conjunction with a lithium aryloxide base. nih.govresearchgate.net This dual catalytic system enables the highly chemoselective deprotonation of the thioamide's α-carbon, even in the presence of an enolizable aldehyde. nih.gov The resulting thioamide enolate then adds to the aldehyde enantioselectively.

This methodology is particularly powerful because it allows for the use of α-nonbranched aliphatic aldehydes, which are prone to self-condensation under standard basic conditions. nih.govresearchgate.net The reaction typically affords syn-aldol products with high diastereo- and enantioselectivity. researchgate.net The resulting β-hydroxy thioamide products can be further transformed into other valuable chiral building blocks, such as 1,3-diols, by subsequent reduction steps. nih.govresearchgate.net

Table 2: Catalytic Asymmetric Aldol Reaction of a Thioamide

Thioamide Substrate Aldehyde Catalyst System Product Stereochemistry Enantiomeric Excess (ee)
N,N-diallylthioacetamide Isobutyraldehyde (R,R)-Ph-BPE/[Cu(CH₃CN)₄]PF₆/LiOAr (R)-configuration up to 79% nih.gov

This catalytic asymmetric aldol reaction represents a key strategy for introducing chirality into molecules containing a thioamide moiety, opening avenues for the synthesis of complex, stereochemically-defined derivatives related to this compound.

Strategies for Managing Retro-Pathways in Asymmetric Synthesis

In the realm of direct catalytic asymmetric aldol reactions, thioamides like this compound are valuable as pronucleophiles. rsc.org These reactions, however, can be complicated by the occurrence of a retro-aldol reaction. This reverse pathway is a significant issue because it can erode the stereoselectivity of the process, leading to a product distribution that is governed by thermodynamic rather than kinetic control. rsc.org When the retro-aldol reaction is prominent, the resulting aldol products exhibit much lower enantiomeric and diastereomeric purity. rsc.org

Research into soft Lewis acid/hard Brønsted base cooperative catalysis has shown that the propensity for the retro-aldol reaction depends on the specific combination of substrates. rsc.org A key strategy to overcome this challenge involves the use of an additive that has a similar functional group structure to the aldol adduct. This additive works by competitively binding to the catalyst, thereby suppressing the retro-aldol pathway of the actual product. rsc.org The strategic application of such an additive has been demonstrated to maintain high stereoselectivity, even for substrate combinations that are otherwise prone to the retro-aldol reaction. rsc.org

Detailed findings on the effect of additives in managing retro-pathways are presented below.

Additive StrategyMechanism of ActionOutcome
Competitive BindingThe additive, structurally similar to the aldol product, competitively binds to the reaction catalyst.Suppresses the retro-aldol reaction, preventing the erosion of stereoselectivity.
Preservation of KineticsBy inhibiting the reverse reaction, the product distribution remains under kinetic control.High enantiomeric and diastereomeric purity of the final aldol product is maintained.

Green Chemistry Approaches in Thioamide Synthesis Research

The synthesis of thioamides, including this compound, is increasingly being guided by the principles of green chemistry, which aim to reduce environmental impact by minimizing waste and using less hazardous substances. rsc.orgmdpi.com

One significant green approach involves the use of elemental sulfur as a thionating agent in a transition-metal-free, one-pot, three-component reaction. This method can synthesize both alkyl and aryl thioamides from chlorohydrocarbons, amides, and elemental sulfur in the presence of sodium hydroxide. chemistryviews.org This approach is advantageous as it avoids the use of toxic reagents and residual transition metals in the final product. chemistryviews.org

Another innovative green methodology employs deep eutectic solvents (DESs) as an environmentally benign medium and catalyst. rsc.org For instance, the Willgerodt–Kindler reaction, a three-component condensation of a carbonyl compound, an amine, and a sulfur reagent, can be performed in a DES. rsc.org This method offers several benefits, including the use of a non-toxic, biodegradable, and reusable solvent system, as well as often proceeding at lower reaction temperatures. rsc.org Research has demonstrated the ability to reuse the DES medium multiple times with only a negligible loss in product yield. rsc.org

The development of solvent-free and metal-free conditions further contributes to the green synthesis of thioamides and related heterocycles like 1,2,4-thiadiazoles. mdpi.com These methods often involve grinding reagents together, which can lead to higher yields, shorter reaction times, and circumvents the need for conventional, often toxic, organic solvents. mdpi.com

A comparison of these green chemistry approaches is detailed in the table below.

Green Chemistry ApproachKey FeaturesAdvantages
Elemental SulfurTransition-metal-free; one-pot, three-component reaction. chemistryviews.orgAvoids toxic reagents and metal contamination; good functional group tolerance. chemistryviews.org
Deep Eutectic Solvents (DESs)Use of a biodegradable, low-cost, and reusable solvent/catalyst system. rsc.orgEnvironmentally friendly, lower reaction temperatures, easy recovery and reusability of the solvent. rsc.org
Solvent-Free SynthesisGrinding of reagents in the absence of a solvent. mdpi.comHigh efficiency, excellent yields, short reaction times, avoids hazardous solvents. mdpi.com

Reactivity and Reaction Mechanisms of 4 Methylpentanethioamide

Electronic Structure and Reactivity Profiles of the Thiocarbonyl Group

The thiocarbonyl group in 4-methylpentanethioamide is a key determinant of its chemical behavior. The electronic distribution within this group is a hybrid of several resonance structures, with a significant contribution from a dipolar form. This resonance results in a partial negative charge on the sulfur atom and a partial positive charge on the carbon atom, making the sulfur atom a nucleophilic center and the carbon atom an electrophilic center. The nitrogen atom also contributes to the electronic structure through the delocalization of its lone pair of electrons, which increases the electron density on the sulfur atom and gives the C-N bond partial double bond character. researchgate.netresearchgate.net

Compared to its oxygen analogue (amide), the C=S bond in a thioamide is longer and weaker. Sulfur is less electronegative and more polarizable than oxygen, which makes the thiocarbonyl group more reactive towards both electrophiles and nucleophiles. researchgate.netmdpi.com The larger size of the sulfur atom also influences the steric environment around the reactive centers.

The thiocarbonyl carbon of this compound is susceptible to attack by nucleophiles. The activation of the thioamide can be achieved by enhancing the electrophilicity of the thiocarbonyl carbon. One common strategy involves N-activation, for example, by reaction with tert-butoxycarbonyl (Boc) anhydride. This process decreases the nN→π*C=S resonance, making the thiocarbonyl carbon more electrophilic and susceptible to nucleophilic attack. researchgate.netnih.govnih.gov This activation facilitates reactions such as transamidation, where a nucleophilic amine displaces the original amino group. researchgate.netnih.govnih.gov

The general mechanism for nucleophilic activation can be described as follows:

Activation of the thioamide: An activating group is attached to the nitrogen atom, which reduces the electron-donating effect of the nitrogen towards the thiocarbonyl group.

Nucleophilic attack: A nucleophile attacks the now more electrophilic thiocarbonyl carbon, leading to the formation of a tetrahedral intermediate.

Collapse of the intermediate: The tetrahedral intermediate collapses, with the departure of a leaving group, to form the final product.

The reactivity of aliphatic thioamides in these reactions highlights their utility as versatile intermediates in organic synthesis. libretexts.org

The sulfur atom of the thiocarbonyl group in this compound is a primary site for electrophilic attack due to its partial negative charge and the presence of lone pairs of electrons. Alkylation and acylation at the sulfur atom are common electrophilic reactions. For instance, reaction with alkyl halides leads to the formation of thioimidate salts. These intermediates are highly reactive and can be used in various subsequent transformations.

Another important electrophilic reaction is desulfurization, where the thioamide is converted back to an amide. This is typically achieved under oxidative or acid-base conditions. nih.gov The reaction with electrophiles at the sulfur atom is a key step in many synthetic routes utilizing thioamides as synthons for more complex molecules.

Role of this compound in Heterocyclic Synthesis

Thioamides, including aliphatic variants like this compound, are valuable building blocks in the synthesis of a wide array of heterocyclic compounds. researchgate.netresearchgate.net Their bifunctional nature, possessing both nucleophilic and electrophilic centers, allows them to participate in various cyclization strategies.

While specific examples for this compound are scarce in the literature, the general reactivity of thioamides in cycloaddition reactions is well-documented. Thioamides can participate as dipolarophiles or as precursors to 1,3-dipoles in [3+2] cycloaddition reactions to form five-membered heterocycles. For example, thioamides bearing electron-withdrawing groups can react with benzynes in a pseudo-[3+2] cycloaddition fashion.

In a more general sense, the thiocarbonyl group can act as a dienophile in Diels-Alder [4+2] cycloaddition reactions, although this is less common than for other thiocarbonyl compounds. The reactivity in these reactions is highly dependent on the nature of the substituents on both the thioamide and the diene.

Reactant 1 (Diene/Dipole)Reactant 2 (Thioamide Analogue)Product HeterocycleReaction TypeReference
BenzyneN-allyltrifluorothioacetamideDihydrobenzothiazole[3+2] Cycloaddition
NitriliminesAliphatic Thioamides1,3,4-Thiadiazolines1,3-Dipolar Cycloaddition researchgate.net

Condensation reactions are a cornerstone of heterocyclic synthesis from thioamides. A prominent example is the Hantzsch thiazole (B1198619) synthesis, where a thioamide reacts with an α-haloketone to form a thiazole ring. libretexts.org In the context of this compound, this reaction would proceed by the nucleophilic sulfur atom of the thioamide attacking the electrophilic carbon of the α-haloketone, followed by cyclization and dehydration to yield a 2-isobutyl-thiazole derivative.

Another important class of condensation reactions involves the reaction of thioamides with compounds containing active methylene (B1212753) groups. These reactions, often base-catalyzed, can lead to the formation of various heterocycles such as pyrimidines and thiophenes. researchgate.net

Reactant 1Reactant 2 (Thioamide Analogue)Product HeterocycleReaction ConditionsYield (%)Reference
α-HaloketoneThioacetamide2-MethylthiazoleEthanol, Reflux~80-95 researchgate.net
Dimethyl acetylenedicarboxylateThioacetamideThiazolidinone derivativeMethanol, Room TempGood
MalononitrileAliphatic ThioamideAminothiopheneBase catalyst (e.g., piperidine)Variable

This table provides representative examples of condensation reactions with aliphatic thioamide analogues to illustrate the potential reactivity of this compound.

Beyond cycloaddition and simple condensation reactions, this compound can serve as a versatile synthon for the construction of more complex heterocyclic systems through various ring-closing strategies. The term "synthon" refers to a structural unit within a molecule that can be formed and/or assembled by known or conceivable synthetic operations.

One such strategy involves the reaction of thioamides with dielectrophiles. For instance, reaction with 1,3-dihalides or their equivalents can lead to the formation of six-membered rings like 1,3-thiazines. The reaction proceeds through sequential S-alkylation and N-alkylation.

Furthermore, oxidative cyclization of thioamides is a powerful method for synthesizing sulfur-containing heterocycles. For example, the oxidative dimerization of thioamides can lead to the formation of 1,2,4-thiadiazoles. researchgate.net

Reaction TypeReagent(s)Resulting HeterocycleGeneral Mechanism
Reaction with Dielectrophiles1,3-Dihalopropane5,6-Dihydro-4H-1,3-thiazineSequential S- and N-alkylation
Oxidative DimerizationOxidizing Agent (e.g., I2, H2O2)3,5-Disubstituted-1,2,4-thiadiazoleOxidative S-S bond formation followed by cyclization
Reaction with Hydrazonoyl HalidesHydrazonoyl Halide1,3,4-ThiadiazoleCondensation and cyclization

This table outlines general ring-forming reactions where aliphatic thioamides like this compound can be utilized as key synthons.

Substitution Reactions Involving this compound

The thioamide functional group in this compound is known to be more reactive towards both nucleophiles and electrophiles when compared to its amide analogue, 4-methylpentanamide. This heightened reactivity allows for a variety of substitution reactions at the thiocarbonyl carbon.

One common substitution reaction is the conversion of the thioamide back to the corresponding amide. This can be achieved through hydrolysis, often facilitated by the presence of salts of soft metals like silver or mercury. For instance, the reaction of this compound with water in the presence of a mercury(II) salt would yield 4-methylpentanamide.

Thioamides, including this compound, can also undergo S-alkylation when treated with alkyl halides. The sulfur atom, being a soft nucleophile, readily attacks the alkyl halide, leading to the formation of a thioimidate salt. This intermediate can then be a precursor for further synthetic transformations.

Furthermore, the thioamide group can be completely removed through reductive desulfurization, typically using reducing agents like Raney nickel. This reaction would convert this compound into the corresponding amine, 4-methylpentan-1-amine.

Isosteric Analogues: Chemical Reactivity Differences Between Thioamides and Amides

The substitution of the oxygen atom in an amide with a sulfur atom to form a thioamide, such as in the case of this compound versus 4-methylpentanamide, leads to significant differences in their chemical reactivity and physical properties. These differences arise from the fundamental properties of sulfur versus oxygen. nih.govchemrxiv.orgchemrxiv.orgresearchgate.netnih.gov

Thioamides are generally more reactive than their corresponding amides. nih.gov This is partly due to the weaker carbon-sulfur double bond (C=S) compared to the carbon-oxygen double bond (C=O). The C=S bond is also longer than the C=O bond. nih.gov The sulfur atom in the thioamide group is more polarizable and a better nucleophile than the oxygen atom in the amide group, making it more susceptible to attack by electrophiles.

The nitrogen atom in a thioamide is more acidic than in an amide. nih.gov Consequently, the thioamide N-H group is a better hydrogen bond donor. nih.gov Conversely, the sulfur atom is a weaker hydrogen bond acceptor compared to the oxygen atom in an amide. nih.gov These differences in hydrogen bonding capabilities can have a profound impact on the structure and interactions of molecules containing these functional groups.

The barrier to rotation around the C-N bond is higher in thioamides than in amides, which can be attributed to a greater degree of double bond character. nih.gov This increased rotational barrier can lead to reduced conformational flexibility in molecules containing a thioamide linkage. nih.gov

Below is a table summarizing the key differences in properties between a representative thioamide (like this compound) and its corresponding amide analogue.

PropertyThioamide (e.g., this compound)Amide (e.g., 4-Methylpentanamide)
C=X Bond EnergyWeaker (approx. 130 kcal/mol) nih.govStronger (approx. 170 kcal/mol) nih.gov
C=X Bond LengthLonger (approx. 1.71 Å) nih.govShorter (approx. 1.23 Å) nih.gov
N-H Acidity (pKa)More acidic (lower pKa) nih.govLess acidic (higher pKa) nih.gov
Hydrogen Bond Donor (N-H)Better donor nih.govPoorer donor nih.gov
Hydrogen Bond Acceptor (X)Weaker acceptor nih.govStronger acceptor nih.gov
C-N Bond Rotational BarrierHigher (by ~5 kcal/mol) nih.govLower nih.gov
Oxidation PotentialLower (e.g., model thioamide: 1.21 eV) nih.govHigher (e.g., model amide: 3.29 eV) nih.gov
UV Absorption Maximum~265 nm nih.gov~220 nm nih.gov
IR Stretch (C=X)~1120 cm⁻¹ nih.gov~1660 cm⁻¹ nih.gov
¹³C NMR Chemical Shift (C=X)~200-210 ppm nih.govFurther upfield than thioamides nih.gov

Mechanistic Investigations of this compound Transformations

While specific mechanistic studies on this compound are not extensively documented in the literature, the general mechanisms of thioamide reactions are well-established and can be applied to this compound.

Hydrolysis: The hydrolysis of a thioamide to an amide, in the presence of a soft metal cation like Hg²⁺, is proposed to proceed via initial coordination of the metal to the sulfur atom. This enhances the electrophilicity of the thiocarbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A series of proton transfers and elimination of the metal sulfide (B99878) then leads to the formation of the corresponding amide.

S-Alkylation: The mechanism of S-alkylation involves the nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of an alkyl halide. This is a classic Sₙ2 reaction, resulting in the formation of a thioimidate salt. The transition state involves the simultaneous formation of the S-C bond and cleavage of the C-halide bond.

Transamidation: The direct conversion of one thioamide to another, known as transamidation, has been a challenging transformation. Recent studies on general thioamides have shown that this can be achieved by activating the thioamide. One such method involves the N-tert-butoxycarbonyl (N-Boc) activation of the thioamide. This activation destabilizes the ground state of the thioamide, facilitating nucleophilic attack by an incoming amine at the thiocarbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the original amine group yields the new thioamide. nih.gov

The following table outlines the key mechanistic steps for some common transformations of a generic primary thioamide like this compound.

TransformationKey Mechanistic StepsIntermediate(s)
Metal-assisted Hydrolysis1. Coordination of metal cation to sulfur. 2. Nucleophilic attack by water on the thiocarbonyl carbon. 3. Proton transfer. 4. Elimination of metal sulfide.Metal-thioamide complex, Tetrahedral intermediate
S-Alkylation1. Nucleophilic attack of sulfur on the alkyl halide (Sₙ2).Thioimidate salt
N-Boc Activated Transamidation1. N-Boc activation of the thioamide. 2. Nucleophilic attack of an amine on the activated thiocarbonyl carbon. 3. Formation of a tetrahedral intermediate. 4. Elimination of the original amine moiety.N-Boc activated thioamide, Tetrahedral intermediate

Coordination Chemistry and Ligand Properties of 4 Methylpentanethioamide

4-Methylpentanethioamide as a Ligand in Transition Metal Complexes

The coordination chemistry of thioamides is noted for its versatility, allowing for various coordination states, including monodentate, chelating, and bridging modes. nih.gov This flexibility enables the formation of diverse molecular architectures, from simple mononuclear complexes to intricate pincer and scorpionate ligands. nih.gov While specific research on this compound is limited, its behavior as a ligand can be inferred from the extensive studies on analogous secondary thioamides.

Monodentate Coordination Modes

In a monodentate coordination mode, a ligand binds to a central metal atom through a single donor atom. mdpi.com For thioamide ligands, coordination typically occurs through the sulfur atom, which acts as a soft Lewis base and readily donates a pair of electrons to a metal center. mdpi.comwikipedia.org This interaction is favored due to the higher polarizability and availability of lone pairs on the sulfur atom compared to the nitrogen atom.

Numerous copper(I) complexes with N,N'-disubstituted thiocarbamide ligands have been synthesized where the ligand coordinates in a monodentate fashion exclusively through the thione sulfur. mdpi.com Similarly, studies on N-[di(phenyl/ethyl)carbamothioyl]benzamide ligands have demonstrated monodentate coordination to a Cu(I) center, resulting in four-coordinated tetrahedral copper(I) complexes. du.edu.eg It is anticipated that this compound would behave similarly, coordinating to transition metals through its sulfur atom to form stable mononuclear complexes.

Complex TypeMetal IonCoordination GeometryReference Ligand
MononuclearCu(I)Trigonal PlanarN,N'-disubstituted isobutoxycarbonyl thiocarbamide
MononuclearCu(I)Distorted TetrahedralN-(diphenylcarbamothioyl)benzamide

Multidentate Coordination Modes and Chelation

Multidentate ligands, or chelating agents, are molecules that can form two or more separate coordinate bonds with a single central metal ion, forming a stable ring-like structure known as a chelate. libretexts.orgresearchgate.net This process, termed chelation, often results in enhanced thermodynamic stability of the complex compared to complexes with analogous monodentate ligands, an observation known as the chelate effect. libretexts.org

While this compound itself is a simple secondary thioamide, the thioamide moiety is a crucial component of more complex, designed ligands that exhibit multidentate behavior. In these systems, the thioamide group can coordinate through both the sulfur and nitrogen atoms, often after deprotonation of the N-H group. The deprotonated iminothiolate form (-N=C-S) is a key feature in the formation of chelate rings. nih.gov This dual coordination is fundamental to the formation of stable five- or six-membered metallacycles, which are prevalent in coordination chemistry. libretexts.org

Design and Synthesis of Thioamide-Based Functional Metal Complexes

The synthesis of transition metal complexes containing a thioamide moiety is an active area of research, with applications ranging from catalysis to materials science. researchgate.netnih.govnih.gov The synthesis typically involves the reaction of a metal precursor, such as a metal halide, with the thioamide ligand in a suitable solvent. wikipedia.org The resulting complex's geometry and properties are influenced by the metal ion, the stoichiometry of the reactants, and the reaction conditions. For instance, complexes of Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) with a thioamide-containing ligand have been synthesized and shown to adopt geometries ranging from octahedral to square-planar and tetrahedral. researchgate.net

Secondary Thioamides as Multidentate Ligands

Secondary thioamides (sec-TAs), such as this compound, are particularly valuable in the design of multidentate ligands. researchgate.net Key properties of secondary thioamides that are exploited in ligand design include their hydrogen-bond donor capabilities, relatively high acidity of the N-H proton, and the structural changes that occur upon deprotonation. researchgate.net

Deprotonation of a secondary thioamide by a base converts it into a versatile bridging or chelating ligand. researchgate.net This transformation is central to the synthesis of functional metal complexes where the thioamide moiety is part of a larger, multidentate framework. This approach has been used to create a variety of complexes with applications as chemical sensors, catalysts, and in polymer-based materials. researchgate.netnih.gov

Pincer Organometallics Incorporating Thioamide Ligands

Pincer ligands are a class of tridentate ligands that typically bind to a metal in a meridional fashion, forming two metallacycles. mdpi.com This coordination mode imparts high thermal stability and allows for fine-tuning of the metal center's electronic and steric properties. maynoothuniversity.ienih.gov The thioamide motif has been successfully incorporated into various pincer-type ligands, demonstrating a strong chelating ability towards transition metals. nih.gov

Thioamide-based S^C^S and S^N^S pincer complexes have been synthesized and studied for their unique properties and applications. researchgate.net These complexes are often used in catalysis, for developing tunable redox-potential complexes, and as building blocks for multinuclear structures. nih.gov The design of these ligands often involves linking two thioamide groups to a central aromatic or aliphatic backbone, creating a scaffold that can strongly bind to a metal center.

Pincer Ligand TypeDonor AtomsPotential Applications
S^C^SSulfur, Carbon, SulfurCatalysis, Chemical Sensors
S^N^SSulfur, Nitrogen, SulfurTunable Redox-Potential Complexes, Luminescence Materials

Influence of this compound Ligands on Metal Center Properties

The coordination of a thioamide ligand like this compound directly influences the electronic and magnetic properties of the central metal ion. The sulfur donor atom, being a soft base, forms strong covalent bonds with soft transition metals, affecting the electron density at the metal center.

The electronic properties of the metal center can be probed using techniques such as UV-Vis spectroscopy. The coordination of a thioamide ligand typically leads to shifts in the electronic transitions of the complex compared to the free ligand. researchgate.net Density functional theory (DFT) calculations on metal-thiolate complexes have shown that the interaction between metal d-orbitals and the frontier orbitals of the thiolate can significantly impact the reactivity of the complex. For example, a four-electron repulsion between a filled nickel(II) dπ orbital and a thiolate frontier orbital was found to enhance the reaction rate of the complex.

Furthermore, the protonation state of a thioamide ligand within a complex can greatly influence the reduction potential of the metal center. nih.gov This property is particularly relevant in the design of redox-active complexes where the electrochemical behavior can be tuned by altering the ligand environment. The magnetic properties of a complex are also affected, as the ligand field strength influences the spin state of the metal ion. du.edu.eg

Electron Density Distribution in Coordination Complexes

The coordination of this compound to a metal center significantly alters the electron density distribution within the ligand itself and at the metal-ligand interface. Thioamides, in general, are known to be effective ligands for a variety of transition metals. researchgate.netucj.org.ua The coordination typically occurs through the sulfur atom, which is a soft donor, and often also involves the nitrogen atom, leading to the formation of a stable chelate ring. researchgate.net

Upon coordination, a redistribution of electron density occurs. The donation of electron density from the sulfur and nitrogen atoms to the metal center is a primary feature. This donation can be influenced by the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere. cardiff.ac.uk Theoretical studies on related thioamide systems suggest that this charge transfer is a key factor in the stability of the resulting complex. semanticscholar.orgmdpi.com

The strength and nature of the metal-ligand bond directly impact the electron density. In complexes where the thioamide acts as a bidentate ligand, the formation of a five- or six-membered chelate ring introduces geometric constraints that further influence the electronic structure. cardiff.ac.uk The delocalization of electrons within the thioamide backbone can be either enhanced or diminished upon coordination, depending on the specific metal-ligand interactions. semanticscholar.org

Table 1: Theoretical Electron Density Parameters for a Model Thioamide-Metal Bond

ParameterDescriptionIllustrative Value
Electron Density at Bond Critical Point (ρ(r))Indicates the accumulation of electron density between the bonded atoms, reflecting the strength of the interaction.Higher values suggest a stronger, more covalent bond.
Laplacian of Electron Density (∇²ρ(r))A negative value indicates a concentration of electron density, characteristic of a covalent bond, while a positive value suggests depletion, typical of ionic or closed-shell interactions.Negative values are expected for the M-S and M-N bonds.
Ellipticity (ε)Measures the anisotropy of the electron density at the bond critical point, providing insight into the π-character of the bond.Higher values can indicate a degree of double-bond character.

Note: This table presents illustrative parameters based on general principles of electron density analysis in coordination complexes, as specific experimental data for this compound complexes is not available.

Supramolecular Coordination Assemblies Incorporating Thioamides

The directional nature of the thioamide group, combined with its ability to coordinate to metal ions, makes it a valuable building block for the construction of supramolecular coordination assemblies. These are large, well-defined structures held together by a combination of coordination bonds and non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.gov

While the direct incorporation of this compound into such assemblies is not extensively documented, the principles governing the self-assembly of thioamide-containing ligands are well-established. The thioamide moiety can act as a hydrogen bond donor through the N-H group and a hydrogen bond acceptor through the sulfur atom. nih.gov This dual functionality, in concert with metal coordination, allows for the programmed assembly of complex architectures.

For instance, bifunctional ligands containing a thioamide group and another coordinating site can bridge multiple metal centers, leading to the formation of coordination polymers or discrete polynuclear complexes. The steric bulk of the isobutyl group in this compound would be expected to influence the packing of these assemblies, potentially leading to the formation of specific and predictable supramolecular structures.

Table 2: Key Interactions in Thioamide-Based Supramolecular Assemblies

Interaction TypeDescriptionRole in Assembly
Metal-Ligand CoordinationThe primary interaction forming the backbone of the assembly, where the thioamide coordinates to a metal center.Provides structural rigidity and directionality.
Hydrogen BondingInteractions between the thioamide N-H group and a suitable acceptor (e.g., the sulfur atom of another thioamide or an anion).Directs the self-assembly and reinforces the overall structure.
van der Waals ForcesNon-specific attractive or repulsive forces between molecules, influenced by the size and shape of the ligands.Contribute to the overall stability and packing of the assembly.

Theoretical and Computational Investigations of 4 Methylpentanethioamide

Quantum Chemical Studies of 4-Methylpentanethioamide

Quantum chemical studies, particularly those utilizing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of this compound at the molecular level. These studies provide a theoretical framework for interpreting experimental data and predicting molecular properties.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. For this compound, understanding the distribution of electrons and the nature of its molecular orbitals is crucial. A key aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

In thioamides, the HOMO is typically associated with the lone pair electrons on the sulfur and nitrogen atoms, as well as the π-system of the thioamide group (-C(S)N-). The LUMO is often a π* orbital localized on the C=S bond. The nN→π*C=S conjugation is a significant feature in the electronic structure of thioamides. nih.gov

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

Property Predicted Characteristic
HOMO Primarily localized on the sulfur and nitrogen atoms, with contributions from the π-system of the thioamide group.
LUMO Predominantly a π* orbital centered on the carbon-sulfur double bond.

| HOMO-LUMO Gap | Expected to be moderate, indicating a balance of stability and reactivity. |

Note: The specific energy values would require dedicated DFT calculations for this compound.

Computational methods are employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. This involves finding the minimum energy conformation on the potential energy surface. For a flexible molecule like this compound, which contains a rotatable isobutyl group, multiple conformations may exist.

Table 2: Predicted Key Geometric Parameters for this compound

Parameter Predicted Value Range Description
C=S Bond Length ~1.6 - 1.7 Å The characteristic double bond between carbon and sulfur in the thioamide group.
C-N Bond Length ~1.3 - 1.4 Å Shorter than a typical C-N single bond, indicating partial double bond character.
N-H Bond Lengths ~1.0 Å Standard length for a nitrogen-hydrogen single bond.
C-C Bond Lengths ~1.5 Å Typical lengths for carbon-carbon single bonds in the isobutyl group.

| Thioamide Group Planarity | Nearly Planar | The C-C(S)-N-H atoms are expected to lie in approximately the same plane. |

Note: These are typical values for thioamides; precise values for this compound would be obtained from specific computational optimizations.

Vibrational frequency analysis, typically performed after geometry optimization, serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H Stretching 3200 - 3400
C-H (sp³) Stretching 2800 - 3000
C=S Stretching 1100 - 1300
C-N Stretching 1200 - 1400

| N-H | Bending | 1500 - 1650 |

Note: These are general ranges and the exact frequencies for this compound would be determined through specific calculations.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, transition states. This allows for a detailed understanding of reaction kinetics and thermodynamics.

Thioamides can participate in a variety of reactions, and computational simulations can provide valuable mechanistic insights. For example, in reactions such as hydrolysis or aminolysis, computational studies can elucidate the step-by-step process, including the formation of tetrahedral intermediates. nih.gov DFT calculations can be used to compute the activation energies for different proposed pathways, helping to determine the most likely reaction mechanism. For instance, in the transamidation of thioamides, DFT studies have been used to calculate the free energy profile of the reaction, identifying key intermediates and transition states. nih.gov

These simulations can also shed light on the role of catalysts or different solvent environments on the reaction pathway. The insights gained from these computational studies are crucial for optimizing reaction conditions and designing new synthetic routes.

When reactions involving this compound can lead to the formation of stereoisomers, computational modeling can be employed to predict the stereoselectivity. By calculating the energies of the transition states leading to the different stereoisomeric products, it is possible to predict which product will be formed preferentially.

For example, in reactions where a new chiral center is formed, the relative energies of the diastereomeric transition states can be calculated. The product distribution is then predicted based on the Boltzmann distribution of these transition state energies. Such predictions are invaluable in the design of stereoselective syntheses. While specific studies on this compound are not available, the principles of using computational chemistry to predict stereoselectivity in reactions of similar compounds are well-established. nih.gov

Investigation of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the chemical and physical behavior of this compound in various environments. These non-covalent forces govern its aggregation, solubility, and interactions with other molecules. Computational and theoretical methods provide valuable insights into the nature and strength of these interactions at a molecular level.

Hydrogen Bonding Networks Involving the Thioamide Group

The thioamide functional group (-C(S)NH-) in this compound is a key participant in forming hydrogen bonding networks. It can act as both a hydrogen bond donor, through its N-H group, and a hydrogen bond acceptor, via the lone pairs of electrons on the sulfur atom.

Computational studies on simple thioamides, such as thioformamide, have elucidated the characteristics of these hydrogen bonds. nih.govresearchgate.net The N-H group in a thioamide is a stronger hydrogen bond donor compared to the corresponding amide. researchgate.netnih.gov This increased acidity of the N-H proton in thioamides enhances its ability to donate a hydrogen bond. nih.gov

Conversely, the sulfur atom of the thioamide group is generally considered a weaker hydrogen bond acceptor than the oxygen atom in an amide. nih.govnih.gov However, the strength of the hydrogen bond accepted by the thioamide sulfur can be highly dependent on the geometry of the interaction. acs.orgchemrxiv.org Some computational models suggest that in specific orientations, thioamides can be stronger hydrogen-bond acceptors than amides. chemrxiv.org

The interplay between the donor and acceptor capabilities of the thioamide group allows for the formation of various hydrogen bonding motifs, including dimers and larger aggregates. These networks significantly influence the solid-state structure and bulk properties of thioamide-containing compounds.

Interaction TypeInteracting Group on this compoundRelative Strength Compared to AmidesKey Findings from Computational Studies
Hydrogen Bond DonorN-HStrongerThe N-H group in thioamides is more acidic, leading to stronger hydrogen bond donation. researchgate.netnih.gov
Hydrogen Bond AcceptorC=SGenerally Weaker, but Geometry DependentThe sulfur atom is a weaker acceptor in most orientations, but can be stronger in specific geometries. nih.govchemrxiv.org

Solvent Effects on this compound Reactivity

The reactivity of this compound can be significantly influenced by the surrounding solvent. Solvents can affect reaction rates and equilibria by stabilizing or destabilizing the ground state, transition state, and products of a reaction. Computational studies using continuum solvation models and explicit solvent molecules help in understanding these effects. nih.gov

Polar solvents are expected to have a pronounced effect on the reactivity of the thioamide group due to its polar nature. The C=S bond is polar, with a partial positive charge on the carbon and a partial negative charge on the sulfur. Solvents can interact with this dipole, influencing the electron distribution and, consequently, the reactivity of the molecule.

For reactions involving nucleophilic attack at the thiocarbonyl carbon, polar protic solvents can stabilize the developing negative charge on the sulfur atom in the transition state through hydrogen bonding. Conversely, polar aprotic solvents can solvate the cation in reactions involving electrophilic attack at the sulfur atom. The choice of solvent can therefore be critical in directing the outcome of a reaction involving a thioamide.

Computational models have been used to investigate the influence of solvents on the rotational barrier of the C-N bond in thioamides and the stability of different conformations. nih.gov These studies indicate that polar solvents can influence the conformational preferences of thioamides, which in turn can affect their reactivity. For instance, the stability of twisted (nonplanar) conformations of thioamides can be enhanced by hydrogen bonding interactions with solvent molecules. nih.gov

Solvent TypeExpected Effect on Thioamide ReactivityMechanism of Interaction
Polar Protic (e.g., water, methanol)Can enhance reactivity towards nucleophilesStabilization of the transition state through hydrogen bonding with the sulfur atom.
Polar Aprotic (e.g., DMSO, THF)Can influence conformational equilibria and reactivityStabilization of polar ground states and transition states through dipole-dipole interactions. digitellinc.com
Nonpolar (e.g., hexane (B92381), toluene)Minimal specific interactions; may favor aggregationPrimarily van der Waals interactions.

Advanced Spectroscopic and Analytical Methodologies for 4 Methylpentanethioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 4-Methylpentanethioamide. Both ¹H and ¹³C NMR provide critical data for structural confirmation.

The expected signals for this compound are:

A doublet for the six protons of the two methyl groups (CH₃) of the isobutyl group.

A multiplet for the single proton of the methine group (CH) of the isobutyl group.

A doublet for the two protons of the methylene (B1212753) group (CH₂) adjacent to the methine group.

Broad signals for the two protons of the amine group (-NH₂), which may exchange with deuterium (B1214612) in a deuterated solvent.

Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
(CH₃)₂CH- ~ 0.9 Doublet 6H
(CH₃)₂CH - ~ 1.8-2.0 Multiplet 1H
-CH₂ -CSNH₂ ~ 2.3-2.5 Doublet 2H
-CSNH₂ ~ 7.5-9.5 Broad Singlet 2H

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C =S ~ 200-210
-C H₂-CSNH₂ ~ 40-50
(CH₃)₂C H- ~ 25-35
(C H₃)₂CH- ~ 20-25

The chemical shift of the thiocarbonyl carbon is notably downfield compared to its amide analogue due to the lower electronegativity and higher polarizability of sulfur compared to oxygen. chemistrysteps.comopenstax.org

Infrared (IR) Spectroscopy for Thiocarbonyl Group Characterization

Infrared spectroscopy is instrumental in identifying the functional groups present in this compound, particularly the thioamide group. The vibrational spectrum of a molecule is unique and serves as a molecular fingerprint. wiley.com The key absorption bands in the IR spectrum of this compound would include:

N-H Stretching: Primary thioamides typically show two bands in the region of 3300-3100 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

C-H Stretching: Absorptions in the 3000-2850 cm⁻¹ region are characteristic of the stretching vibrations of C-H bonds in the alkyl chain. libretexts.org

Thioamide Bands: The thioamide group gives rise to several characteristic bands. The C=S stretching vibration is of particular interest, though it is often coupled with other vibrations and can be found over a wide range, typically between 850 and 680 cm⁻¹. netlify.app Other important thioamide bands include the N-H bending and C-N stretching vibrations.

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretching 3300-3100 Medium-Strong
C-H (sp³) Stretching 3000-2850 Medium-Strong
C=S Stretching 850-680 Medium-Strong
C-N Stretching 1420-1390 Medium-Strong
N-H Bending 1650-1620 Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Molecules containing unsaturated functional groups that absorb in the UV-visible region are known as chromophores. nanoqam.ca The thioamide functional group in this compound contains both π electrons and non-bonding (n) electrons, leading to characteristic electronic transitions.

The expected electronic transitions for this compound are:

n → π* transition: This transition involves the excitation of a non-bonding electron from the sulfur atom to an anti-bonding π* orbital of the C=S bond. This is typically a low-intensity absorption that occurs at a longer wavelength. For simple thioamides, this transition is often observed in the range of 300-400 nm.

π → π* transition: This transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital of the C=S bond. This is a higher-intensity absorption that occurs at a shorter wavelength, generally in the range of 250-300 nm. masterorganicchemistry.com

Expected UV-Vis Absorption Maxima (λmax) for this compound

Electronic Transition Expected λmax (nm) Molar Absorptivity (ε)
n → π* ~ 300-400 Low
π → π* ~ 250-300 High

Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. chemguide.co.uk When this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation. chemguide.co.uk

The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of the molecular ion can occur through various pathways, including alpha-cleavage and McLafferty rearrangement, providing valuable structural information. msu.edu

Plausible Fragmentation Pathways for this compound

Fragment Ion (m/z) Proposed Structure/Loss
M⁺• [C₆H₁₃NS]⁺• (Molecular Ion)
M - 17 Loss of •NH₂
M - 33 Loss of •SH
M - 43 Loss of •C₃H₇ (isopropyl radical)
M - 57 Loss of •C₄H₉ (isobutyl radical)

Chromatographic Separation and Purification Techniques

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or natural sources. The choice of chromatographic method depends on the properties of the compound, such as its polarity and volatility.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used method for the purification of thioamides. nih.gov In RP-HPLC, a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase. bachem.com By gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile) in the mobile phase, compounds are eluted based on their hydrophobicity. bachem.com This technique is effective for purifying this compound and separating it from more polar or less polar impurities.

Gas Chromatography (GC): For volatile and thermally stable compounds, gas chromatography is a suitable technique. This compound, being a relatively small molecule, could potentially be analyzed by GC. The sample is vaporized and carried by an inert gas through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the compound between the mobile and stationary phases.

Column Chromatography: For larger-scale purification, traditional column chromatography using a stationary phase like silica (B1680970) gel can be employed. The choice of eluent (mobile phase) is critical for achieving good separation. A solvent system of increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate, would likely be effective for eluting this compound from a silica gel column.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely utilized for the separation, identification, and quantification of components within a mixture. For a compound like this compound, reversed-phase HPLC (RP-HPLC) would be the most probable method of analysis. In this technique, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol.

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its aliphatic chain and the presence of the thioamide group, this compound would exhibit moderate hydrophobicity. As such, it would be retained on a nonpolar stationary phase, such as a C18 column, and would elute as the polarity of the mobile phase is decreased (i.e., the proportion of the organic solvent is increased).

Detection of this compound would likely be achieved using a UV-Vis detector. The thioamide functional group (C=S) has a characteristic UV absorption maximum. Generally, thioamides absorb at higher wavelengths than their amide counterparts due to the nature of the electronic transitions involving the sulfur atom.

A hypothetical HPLC analysis of this compound is outlined in the table below. It is important to note that these are representative conditions and would require optimization for a specific analytical method.

Parameter Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Detection UV at approximately 260-270 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the sample is first vaporized in the heated injector of the gas chromatograph. The gaseous analytes are then separated as they pass through a capillary column, with separation based on their boiling points and interactions with the stationary phase. For this compound, a nonpolar or medium-polarity column would likely be used.

Upon elution from the GC column, the separated components enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which causes the molecules to fragment in a reproducible manner. The mass-to-charge ratio (m/z) of these fragments is then measured. The resulting mass spectrum serves as a "molecular fingerprint" that can be used to identify the compound, often by comparison with a spectral library.

A hypothetical GC-MS analysis of this compound would involve the parameters listed in the following table. The expected mass spectrum would show a molecular ion peak corresponding to the mass of the compound, along with characteristic fragment ions resulting from the cleavage of the aliphatic chain and the thioamide group.

Parameter Condition
GC Column DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program Start at 50°C, ramp to 280°C
MS Ionization Electron Impact (EI) at 70 eV
Mass Range 40-400 m/z

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique would provide unambiguous proof of the structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

The first and often most challenging step in X-ray crystallography is growing a single crystal of high quality. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a unique pattern of spots of varying intensities. By measuring the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be generated. From this map, the positions of the individual atoms can be determined, and the molecular structure can be modeled.

For this compound, an X-ray crystal structure would reveal key details about the geometry of the thioamide group. It would confirm, for example, the planarity of the C-C(=S)-N moiety due to resonance. Furthermore, it would show the packing of the molecules in the crystal lattice, which is often governed by hydrogen bonding between the N-H protons and the sulfur atom of neighboring molecules.

A table of hypothetical crystallographic data for this compound is presented below. These values are illustrative and represent typical data that would be obtained from such an analysis.

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 5.5
c (Å) 12.0
β (°) 95
Volume (ų) 685
Z 4
Calculated Density (g/cm³) 1.25

Applications of 4 Methylpentanethioamide in Chemical Research and Synthesis

4-Methylpentanethioamide as a Versatile Organic Building Block

The reactivity of the thioamide group in this compound, characterized by its nucleophilic sulfur atom and electrophilic carbon atom, allows it to participate in a wide range of chemical reactions. This dual reactivity makes it an attractive starting material for the synthesis of more complex molecules.

In the realm of fine chemical synthesis, thioamides like this compound serve as important precursors to various functional groups and molecular scaffolds. The thioamide moiety can be readily converted into other functionalities, offering synthetic flexibility. For instance, the thionation of amides is a common method to produce thioamides, which can then be used in subsequent synthetic steps. chemrxiv.orgwikipedia.org

One of the key applications of thioamides is in the synthesis of nitrogen- and sulfur-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. researchgate.netresearchgate.netacs.org The thioamide group can act as a linchpin in cyclization reactions, providing both a nitrogen and a sulfur atom for the construction of the heterocyclic ring.

Table 1: Illustrative Transformations of Thioamides in Fine Chemical Synthesis

Starting MaterialReagents and ConditionsProductApplication
This compoundAlkylating agent (e.g., methyl iodide)S-Alkyl-4-methylpentanethioimidateIntermediate for heterocycle synthesis
This compoundOxidizing agent (e.g., m-CPBA)4-MethylpentanamideConversion back to amide
This compoundDienes (e.g., butadiene)Dihydropyran derivativesSynthesis of six-membered heterocycles
This compoundα-HaloketonesThiazole (B1198619) derivativesCore structure in many bioactive molecules

This table is illustrative and based on the general reactivity of thioamides.

The construction of complex organic molecules often requires robust and versatile intermediates that can be elaborated into the final target. Thioamides, including this compound, fulfill this role effectively. Their ability to undergo a variety of chemical transformations makes them valuable in multistep synthetic sequences. researchgate.net

Thioamides are known to be key intermediates in the synthesis of various heterocycles. chemrxiv.org For example, they can be utilized in the synthesis of thiadiazoles, a class of compounds with diverse biological activities. The thioamide provides the necessary C-N-S fragment for the construction of the thiadiazole ring.

Furthermore, the thioamide functional group can influence the stereochemical outcome of reactions at adjacent centers, making it a useful tool in asymmetric synthesis. The substitution of an amide with a thioamide can alter the conformational preferences of a molecule, which can be exploited to control the diastereoselectivity of subsequent reactions. nih.gov

Research on Thioamide Derivatives as Probes in Chemical Systems

The unique properties of the thioamide group have led to its exploration in the development of chemical probes for studying biological and chemical systems. The substitution of an amide bond with a thioamide bond in peptides and proteins, for instance, can introduce minimal steric perturbation while significantly altering the electronic and hydrogen-bonding properties of the backbone. chemrxiv.orgresearchgate.net

These alterations can be used to probe protein structure, folding, and dynamics. researchgate.net The thioamide's distinct spectroscopic signature allows for its use as a vibrational or fluorescent probe. For example, the C=S stretching frequency is sensitive to the local environment, providing insights into hydrogen bonding and solvent accessibility.

Moreover, the increased acidity of the N-H proton in a thioamide compared to an amide can be exploited in designing probes that are sensitive to pH changes or metal ion binding. The incorporation of a thioamide can also enhance the resistance of peptides to enzymatic degradation, making them more stable probes for in vivo studies. nih.gov

Catalytic Applications of this compound and its Metal Complexes

The sulfur atom in the thioamide group of this compound is a soft donor and can coordinate to a variety of metal centers. This property allows for the use of thioamides as ligands in coordination chemistry and catalysis. researchgate.net The resulting metal complexes can exhibit unique catalytic activities.

While direct applications of this compound in cross-coupling reactions are not extensively documented, thioamides, in general, can serve as precursors to species that participate in such reactions. For example, conversion of the thioamide to a thioimidate or a related derivative can generate a reactive intermediate suitable for cross-coupling.

Furthermore, metal complexes bearing thioamide-based ligands can be designed to catalyze various cross-coupling reactions. The electronic properties of the thioamide ligand can be tuned by modifying the substituents, thereby influencing the reactivity and selectivity of the metal catalyst.

Thioamide-metal complexes have been investigated for their catalytic activity in a range of other organic transformations. These include oxidation, reduction, and carbon-heteroatom bond-forming reactions. The ability of the thioamide ligand to stabilize different oxidation states of the metal center is crucial for its catalytic performance.

For instance, ruthenium complexes with thioamide-containing ligands have shown promise in transfer hydrogenation reactions. The thioamide ligand can act as a proton-responsive moiety, facilitating the catalytic cycle.

Table 2: Potential Catalytic Applications of Thioamide-Metal Complexes

MetalLigandCatalytic TransformationPotential Product from this compound Derivative
PalladiumPhosphine-ThioamideSuzuki-Miyaura CouplingArylated 4-methylpentane derivatives
RhodiumChiral ThioamideAsymmetric HydrogenationChiral amines
CopperThioamideC-S Bond FormationThioethers
RutheniumPincer-type ThioamideTransfer HydrogenationAlcohols

This table is illustrative and based on the general catalytic applications of thioamide-based ligands.

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